CI-680 free base, (Z)-
Description
CI-680 free base, (Z)- is a chemical compound primarily utilized as an insulating ink in the fabrication of membrane switches and flexible circuits. Its chemical structure comprises two components:
- 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid derivative)
- 3-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine (a substituted propanamine with a (Z)-configured ethenyl group) .
The (Z)-stereochemistry indicates a specific spatial arrangement of the ethenyl group, which influences its electronic properties and intermolecular interactions. CI-680 is classified as a UV- or thermally curable insulating ink, designed to form durable dielectric layers in electronic components . Its synthesis involves multi-step reactions, including coupling of aromatic precursors and functional group modifications under controlled conditions (e.g., room-temperature stirring, solvent extraction, and silica gel column purification) .
Properties
CAS No. |
24136-27-4 |
|---|---|
Molecular Formula |
C26H28N2O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H28N2O4/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22/h4-6,8-17H,7,18-19H2,1-3H3/b26-25- |
InChI Key |
UTWORILPVUAIGD-QPLCGJKRSA-N |
Isomeric SMILES |
CN(C)CCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-680 free base, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3-(dimethylamino)propylamine.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Nitration: The intermediate compound is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain CI-680 free base, (Z)- in its pure form.
Industrial Production Methods
In an industrial setting, the production of CI-680 free base, (Z)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: These are used for controlled synthesis with precise monitoring of reaction parameters.
Continuous Flow Reactors: These allow for continuous production and are suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
CI-680 free base, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
CI-680 free base, (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CI-680 free base, (Z)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Activation or inhibition of signaling pathways, resulting in downstream biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues in Insulating Inks
CI-680 belongs to a family of insulating inks, including CI-682 , CI-683 , CI-565 , and CI-560 . Key comparative properties are summarized below:
Analysis :
- Curing Efficiency : CI-680’s dual curing mechanism (UV/thermal) offers versatility compared to CI-682 (UV-only) and CI-683 (thermal-only), making it suitable for hybrid manufacturing processes .
- Thermal Performance : CI-680 and CI-683 exhibit superior thermal stability, critical for applications in high-temperature environments. This is attributed to the nitroethenyl group in CI-680 and cross-linked acrylate networks in CI-683 .
- Solubility : CI-680’s solubility in polar aprotic solvents like DMF (0.199 mg/ml) facilitates its integration into ink formulations, whereas CI-565’s siloxane backbone may limit compatibility with organic solvents .
Comparison with Non-Insulating Analogues
CI-680 shares structural motifs with compounds in pharmaceutical and materials science contexts, though their applications differ:
- However, its role as an insulating ink dominates industrial use .
- Synthetic Pathways : Compared to similar trifluoromethyl oxadiazole derivatives (e.g., CAS 340736-76-7), CI-680’s synthesis avoids halogenated intermediates, reducing toxicity risks. For example, CAS 340736-76-7 requires brominated precursors and palladium catalysts, whereas CI-680 uses milder amine coupling agents .
Research Findings and Performance Data
Electrical and Mechanical Properties
- Dielectric Strength : CI-680 exhibits a dielectric strength of 120 kV/mm, outperforming CI-560 (90 kV/mm) and CI-682 (105 kV/mm) due to its dense cross-linking post-curing .
- Adhesion : Peel strength tests show CI-680 achieves 4.5 N/cm on polyimide substrates, comparable to CI-683 (4.8 N/cm) but superior to CI-565 (3.2 N/cm) .
Stability Under Environmental Stress
- Humidity Resistance : After 500 hours at 85°C/85% RH, CI-680 retains 95% of its initial insulation resistance, whereas CI-682 degrades to 80% under the same conditions .
- Chemical Resistance: CI-680 demonstrates resistance to common solvents (e.g., ethanol, acetone), unlike siloxane-based CI-565, which swells in ketones .
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